4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring attached to an aniline moiety.
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which include 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride, have shown inhibitory potency against various enzymes and receptors such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and others .
Mode of Action
It is suggested that oxadiazole derivatives interact with their targets, leading to changes in the biological functions of these targets .
Biochemical Pathways
It is known that oxadiazole derivatives can affect various biochemical pathways due to their interaction with different enzymes and receptors .
Result of Action
It is known that oxadiazole derivatives can have various effects, such as antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to an aniline derivative. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts such as PTSA–ZnCl2 can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield halogenated or alkylated products .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound features a similar oxadiazole ring but with different substitution patterns.
3-(4-Chlorophenyl)-5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Another oxadiazole derivative with distinct substituents.
Methylenebis-(1,2,4-oxadiazol-3-yl): A polynitro energetic compound with a similar core structure.
Uniqueness
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDLKFDHTNZDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-48-1 | |
Record name | 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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